

In-depth Technical Guide: *tert*-Butyl Methyl Iminodicarboxylate

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Compound of Interest

Compound Name: *tert*-Butyl Methyl
Iminodicarboxylate

Cat. No.: B1281142

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CAS Number: 66389-76-2

This technical guide provides a comprehensive overview of ***tert*-Butyl Methyl Iminodicarboxylate**, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, applications, and key experimental protocols, with a focus on its role as a precursor for the introduction of the *tert*-butoxycarbonyl (Boc) protecting group.

Core Properties and Specifications

***tert*-Butyl Methyl Iminodicarboxylate** is a stable, white crystalline solid that serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure, featuring both a *tert*-butyl and a methyl ester linked to a central nitrogen atom, allows for selective chemical transformations, making it a valuable tool in pharmaceutical and agrochemical research.^{[1][2]}

Table 1: Physicochemical Properties of ***tert*-Butyl Methyl Iminodicarboxylate**

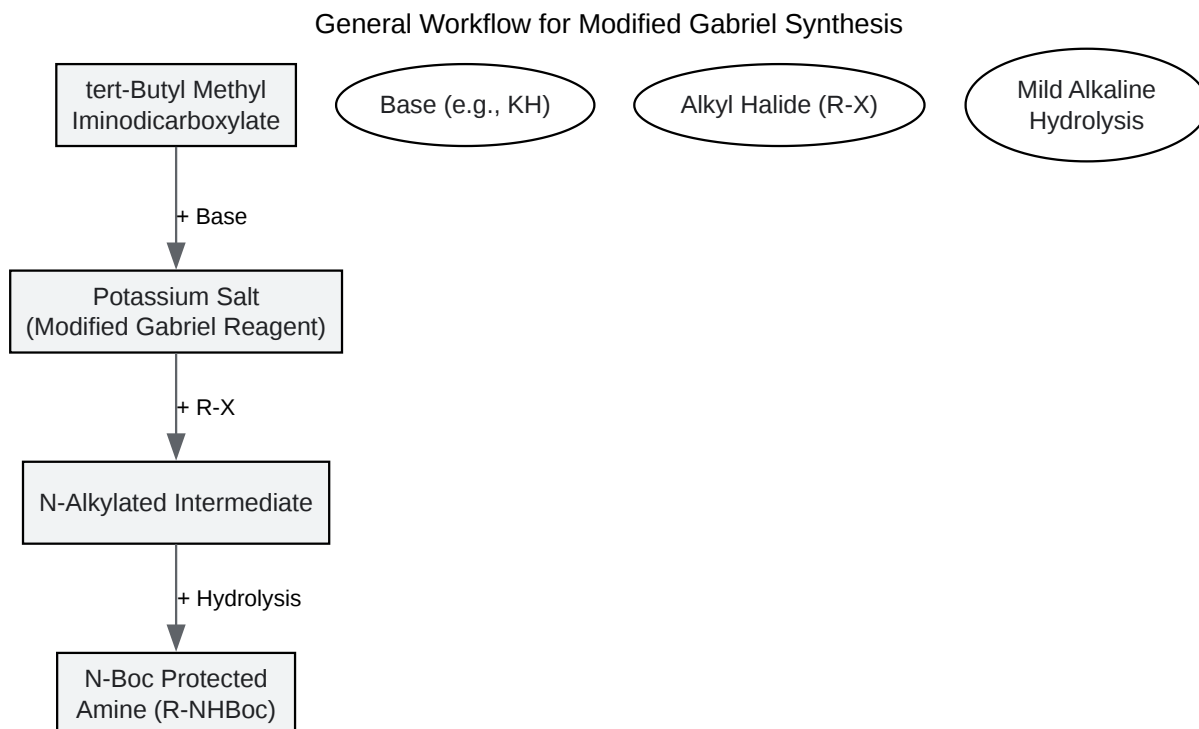
Property	Value	Reference
CAS Number	66389-76-2	[1][3]
Molecular Formula	C ₇ H ₁₃ NO ₄	[1][3][4]
Molecular Weight	175.18 g/mol	[1][3][4]
Appearance	White to almost white powder or crystals	[1][3][4][5]
Melting Point	75 - 82 °C	[1][5]
Purity	≥98% (GC)	[1][3][4][5]
Synonyms	Iminodicarboxylic acid tert-butyl methyl ester	[1][3][5]
InChI Key	BPECCYFUJCNQOR-UHFFFAOYSA-N	[3][4]
SMILES	<chem>COC(=O)NC(=O)OC(C)(C)C</chem>	[3][4]

Applications in Organic Synthesis

The primary application of **tert-Butyl Methyl Iminodicarboxylate** lies in its function as a modified Gabriel reagent, particularly after conversion to its potassium salt. This allows for the efficient synthesis of N-Boc protected primary amines from various alkyl halides. It is also utilized in Mitsunobu reactions for the direct conversion of alcohols to N-Boc protected amines.

Modified Gabriel Synthesis of N-Boc-Protected Amines

tert-Butyl Methyl Iminodicarboxylate, upon deprotonation with a suitable base to form its potassium salt, serves as a nucleophile for the alkylation of primary and secondary alkyl halides. The resulting N-alkylated product can then be selectively hydrolyzed to yield the corresponding N-Boc protected amine. This method offers a significant advantage over the traditional Gabriel synthesis by providing a milder route to Boc-protected amines, which are crucial intermediates in peptide synthesis and the development of pharmaceuticals.

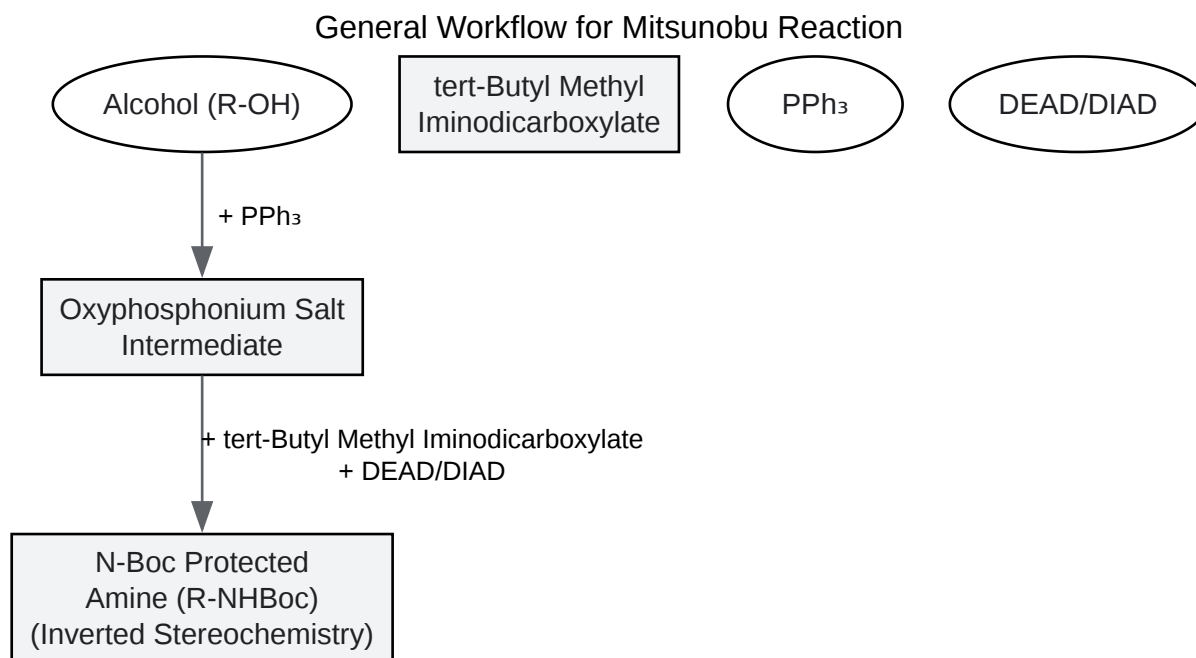


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Caption: Modified Gabriel Synthesis Workflow.

Mitsunobu Reaction for Amine Synthesis

In the presence of triphenylphosphine (PPh_3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD), **tert-Butyl Methyl Iminodicarboxylate** can act as the nitrogen nucleophile in the Mitsunobu reaction. This allows for the direct conversion of primary and secondary alcohols to the corresponding N-Boc protected amines with inversion of stereochemistry at the carbon center. This reaction is particularly useful for the synthesis of chiral amines from chiral alcohols.



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Caption: Mitsunobu Reaction Workflow.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing **tert-Butyl Methyl Iminodicarboxylate** was not found in the immediate search results, a generalized procedure for its application as a modified Gabriel reagent can be outlined based on its known reactivity and the protocols for similar reagents.

General Procedure for the Synthesis of N-Boc-Protected Amines via Modified Gabriel Synthesis

Materials:

- **tert-Butyl Methyl Iminodicarboxylate**
- Potassium hydride (KH) or other suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

- Alkyl halide
- Aqueous sodium hydroxide (NaOH) solution
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Formation of the Potassium Salt:** In a flame-dried, inert atmosphere (e.g., argon or nitrogen) cooled to 0 °C, a solution of **tert-Butyl Methyl Iminodicarboxylate** in anhydrous DMF is treated portion-wise with potassium hydride. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the potassium salt.
- **N-Alkylation:** To the solution of the potassium salt, the desired alkyl halide is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 12-24 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting materials.
- **Work-up and Hydrolysis:** The reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure. The crude N-alkylated intermediate is then dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to effect the hydrolysis of the methyl ester.
- **Isolation of the Product:** Upon completion of the hydrolysis, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated to yield the crude N-Boc protected amine, which can be further purified by column chromatography or distillation.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and solvent, may need to be optimized for different alkyl halides.

Safety and Handling

tert-Butyl Methyl Iminodicarboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl Methyl Iminodicarboxylate is a valuable and versatile reagent for the synthesis of N-Boc protected primary amines. Its application in modified Gabriel and Mitsunobu reactions provides a mild and efficient alternative to traditional methods. This guide provides an overview of its properties and applications to assist researchers in its effective utilization in organic synthesis and drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl Methyl Iminodicarboxylate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Methyl Iminodicarboxylate | 66389-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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